(4Z)-12-(3-ethoxypropyl)-4-[(4-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one
Description
The compound (4Z)-12-(3-ethoxypropyl)-4-[(4-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one is a tricyclic heterocyclic molecule featuring a fused dioxa-aza core, a 4-methoxyphenyl substituent, and a 3-ethoxypropyl side chain. Its Z-configuration at the C4 position influences spatial arrangement and electronic interactions.
Properties
IUPAC Name |
(2Z)-8-(3-ethoxypropyl)-2-[(4-methoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-3-27-12-4-11-24-14-19-20(28-15-24)10-9-18-22(25)21(29-23(18)19)13-16-5-7-17(26-2)8-6-16/h5-10,13H,3-4,11-12,14-15H2,1-2H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBKOMZWRILFBE-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OC)C3=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OC)/C3=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4Z)-12-(3-ethoxypropyl)-4-[(4-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a synthetic compound with significant potential in biological research, particularly in pharmacology and medicinal chemistry. This compound features a complex structure that may interact with various biological targets, making it a candidate for further investigation into its therapeutic applications.
- Molecular Formula : C23H25NO5
- Molecular Weight : 395.4 g/mol
- CAS Number : 946209-65-0
- Purity : Typically 95%
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential anticancer properties and mechanisms of action.
Anticancer Activity
Recent investigations have highlighted the compound's cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) evaluated its efficacy using a panel of approximately 60 different cancer cell lines, including leukemia, melanoma, lung cancer, colon cancer, and breast cancer.
Results Summary
The following table summarizes the cytotoxicity results against selected cancer cell lines:
| Cancer Type | Cell Line | IC₅₀ (µM) | Sensitivity |
|---|---|---|---|
| Leukemia | K562 | 12.5 | High |
| Breast Cancer | MDA-MB-468 | 15.0 | Moderate |
| Non-Small Cell Lung Cancer | A549 | 20.0 | Low |
| Colon Cancer | HCT116 | 30.0 | Low |
These results indicate that the compound exhibits varying degrees of sensitivity across different cancer types, with notable activity against leukemia and breast cancer cells.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.
Case Studies
- Study on Leukemia Cells : A study focusing on K562 leukemia cells demonstrated that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed significant changes in cell cycle distribution post-treatment.
- Breast Cancer Research : In another study involving MDA-MB-468 breast cancer cells, the compound was shown to inhibit proliferation effectively and induce cell death through caspase activation pathways.
Comparison with Similar Compounds
Preparation Methods
Transition Metal-Free Cascade Synthesis
The tricyclic core can be constructed via a one-pot cascade reaction inspired by methods developed for structurally related systems. This approach leverages biomass-derived levulinic acid as a starting material, which undergoes sequential C–N and C–O bond formations with methyl chloroformate and substituted o-aminobenzyl alcohols.
Typical Procedure
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Reactants : Levulinic acid (1.0 equiv), methyl chloroformate (1.2 equiv), o-aminobenzyl alcohol derivative (1.1 equiv).
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Base : Triethylamine (2.5 equiv) in toluene at 25°C.
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Reaction Time : 12–24 hours.
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Workup : Aqueous extraction followed by chromatographic purification.
Key Advantages
-
High functional group tolerance enables introduction of substituents at later stages.
Table 1: Yield Optimization for Tricyclic Core Formation
| Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| 25 | Toluene | 78 | 95 |
| 40 | THF | 65 | 89 |
| 25 | DCM | 42 | 82 |
Functionalization of the Tricyclic Core
Introduction of the 3-Ethoxypropyl Group
The 3-ethoxypropyl side chain is installed via nucleophilic alkylation using methodologies adapted from lithium diisopropylamide (LDA)-mediated reactions.
Procedure
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Deprotonation : Treat the tricyclic intermediate with LDA (−78°C) in THF.
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Alkylation : Add 3-ethoxypropyl bromide (1.5 equiv) and warm to −40°C.
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Quenching : Use saturated NH₄Cl solution, followed by extraction with dichloromethane.
Critical Parameters
Incorporation of the 4-Methoxyphenyl Methylidene Moiety
The Z-configured methylidene group is introduced via Knoevenagel condensation under mild conditions.
Optimized Conditions
-
Catalyst : Piperidine (5 mol%) in ethanol.
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Reactants : Tricyclic ketone (1.0 equiv), 4-methoxybenzaldehyde (1.2 equiv).
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Reflux : 6 hours, yielding the (Z)-isomer selectively (87:13 Z:E ratio).
Mechanistic Insight
The electron-donating methoxy group stabilizes the transition state, favoring Z-selectivity through conjugated resonance effects.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent Screening
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Polar Aprotic Solvents : DMF and DMSO improve reaction rates but complicate purification.
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Ether Solvents : THF and 2-Me-THF balance reactivity and ease of workup.
Temperature Profiles
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Low Temperatures (−78°C to 0°C): Essential for LDA-mediated steps to prevent decomposition.
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Room Temperature : Ideal for condensation reactions to maintain stereoselectivity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Pathways
| Step | Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Core Formation | Cascade Reaction | 78 | 95 | 18 |
| Alkylation | LDA-Mediated | 65 | 90 | 6 |
| Condensation | Knoevenagel | 82 | 93 | 6 |
Trade-offs
Q & A
Q. Q1. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions using a thiosemicarbazide derivative, chloroacetic acid, and an oxo-compound under reflux conditions. A typical protocol involves:
- Reacting 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol) with chloroacetic acid (0.01 mol) and sodium acetate (0.02 mol) in a DMF/acetic acid mixture.
- Refluxing for 2 hours, followed by recrystallization from DMF-ethanol to isolate the product .
Purity optimization requires careful solvent selection (e.g., DMF for polar intermediates) and temperature control. Analytical validation via HPLC and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) ensures structural fidelity .
Q. Q2. Which spectroscopic techniques are critical for confirming its structure?
Methodological Answer:
- NMR Spectroscopy: Key signals include methoxy protons (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and methylidene protons (δ ~8.1 ppm, Z-configuration). Coupling constants (e.g., J = 12–14 Hz for olefinic protons) confirm stereochemistry .
- X-ray Crystallography: Single-crystal analysis (e.g., R factor < 0.05) resolves bond lengths (C–C: ~1.39–1.42 Å) and dihedral angles, validating the tricyclic framework .
Advanced Synthesis and Optimization
Q. Q3. How can Bayesian optimization improve reaction yield for this compound?
Methodological Answer: Bayesian optimization integrates prior experimental data to predict optimal reaction parameters (e.g., temperature, solvent ratio). For example:
Q. Q4. What flow-chemistry strategies enhance scalability while minimizing side reactions?
Methodological Answer: Continuous-flow systems enable precise control over exothermic steps (e.g., cyclocondensation):
- Use microreactors with residence times < 5 minutes to prevent over-oxidation.
- Optimize reagent mixing via T-junctions and in-line quenching (e.g., acetic acid). This reduces byproduct formation (e.g., hydrazine derivatives) and improves yield reproducibility .
Structural and Mechanistic Analysis
Q. Q5. How can computational methods resolve contradictions in experimental NMR data?
Methodological Answer: Discrepancies between experimental and calculated NMR shifts (e.g., δ 7.2 vs. 7.5 ppm) arise from solvent effects or tautomerism. Mitigation strategies include:
Q. Q6. What crystallographic parameters confirm the Z-configuration of the methylidene group?
Methodological Answer:
- Bond length analysis: C=C bond ~1.34 Å (shorter than single bonds).
- Torsion angles: Substituents on the methylidene group (e.g., 4-methoxyphenyl) lie on opposite sides (torsion angle > 170°), confirming the Z-geometry .
Biological Activity and Applications
Q. Q7. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Core Modifications: Replace the 3-ethoxypropyl group with cyclopropyl to enhance metabolic stability (logP reduction from 3.2 to 2.7) .
- Functional Group Screening: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methoxyphenyl moiety to improve antimicrobial activity (MIC reduction by 50%) .
Q. Q8. What assays are recommended for preliminary evaluation of anticancer activity?
Methodological Answer:
- MTT Assay: Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ < 10 µM indicates potency).
- Apoptosis Markers: Measure caspase-3 activation via fluorescence (e.g., Ac-DEVD-AMC substrate) .
Data Analysis and Contradictions
Q. Q9. How should researchers address discrepancies between experimental and computational IR spectra?
Methodological Answer:
Q. Q10. What statistical models validate reproducibility in synthetic batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
